5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
Description
Properties
IUPAC Name |
2-[(5,7-dibromo-6-methylindazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2OSi/c1-10-12(15)7-11-8-17-18(14(11)13(10)16)9-19-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGKFCOKYIOFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=C1Br)COCC[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multiple steps, starting with the bromination of 6-methyl-1H-indazole. The bromination process requires specific conditions, such as the use of bromine in an inert solvent like dichloromethane at low temperatures to control the reaction and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN3) or alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted indazoles or other derivatives.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Not specified |
| Hazard Statements | H302-H315-H319-H335 |
Medicinal Chemistry
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has shown promise as a potential therapeutic agent due to its structural similarities to known bioactive compounds. Research indicates that indazole derivatives can exhibit various pharmacological activities including:
- Anticancer Activity : Indazole compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have been explored for their effects on specific cancer cell lines, demonstrating potential as anticancer agents .
- Antimicrobial Properties : Some studies suggest that certain indazole derivatives can possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
Biological Research
The compound is utilized in biological assays to investigate cellular processes. Its application includes:
- Targeting Cholesterol Transport Proteins : Research has focused on using indazole derivatives to probe the mechanisms of cholesterol transport within cells, contributing to understanding lipid metabolism and related disorders .
- Investigating Autophagy : The compound has been employed as a small molecule probe in studies aimed at modulating autophagy pathways, which are crucial for cellular homeostasis and have implications in diseases such as cancer and neurodegeneration .
Material Science
The unique properties of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole make it suitable for applications in material science:
- Synthesis of Functional Materials : The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties. Its derivatives have been explored in the development of luminescent materials for organic light-emitting diodes (OLEDs) .
Case Study 1: Anticancer Activity
A study conducted by Whitmarsh-Everiss et al. investigated the anticancer potential of various indazole derivatives including 5,7-Dibromo-6-methyl-1H-indazole. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Cholesterol Transport Modulation
In another research project, the compound was used to study its effects on cholesterol transport proteins. The findings revealed that specific modifications of the indazole structure enhanced its inhibitory effects on cholesterol transfer, highlighting its potential as a therapeutic agent in treating dyslipidemia .
Mechanism of Action
The mechanism by which 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The compound exhibits structural similarities to other indazole derivatives, as quantified by computational similarity scores (0.68–0.74) :
Key Observations:
Functional Group Diversity :
- The SEM group in the target compound contrasts with the tetrahydropyran (THP) and tert-butoxycarbonyl (Boc) groups in analogs. SEM offers superior stability in acidic environments compared to Boc, which is base-labile .
- The trifluoromethyl (CF₃) group in the THP analog introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
The positional isomer 7-Bromo-6-methyl-1-SEM-indazole (CAS 1956386-57-4) lacks bromine at position 5, reducing its utility in multi-step syntheses .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (443.22 g/mol) compared to analogs (e.g., 301.27 g/mol for the THP derivative) correlates with reduced solubility in polar solvents, necessitating DMF or DMSO for reactions .
Biological Activity
5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole (CAS: 1973503-49-9) is a synthetic organic compound notable for its complex structure and potential biological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atoms at positions 5 and 7.
- A methyl group at position 6.
- A trimethylsilyl ethoxy methyl group , which enhances its solubility and reactivity.
Molecular Formula
Molecular Weight
420.22 g/mol
The biological activity of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole primarily involves its role as an enzyme inhibitor . The compound may interact with specific enzymes by binding to their active sites, thereby preventing substrate binding and the subsequent catalytic reactions. This mechanism is crucial in various biochemical pathways, particularly in cancer research where enzyme modulation is a therapeutic strategy.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways related to cell growth and apoptosis.
- HDAC Inhibition : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overactive in cancer cells. In vitro assays have shown promising results in reducing HDAC activity, which may lead to increased acetylation of histones and altered gene expression profiles conducive to tumor suppression .
Case Studies
Several studies have explored the biological effects of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
- Enzyme Inhibition Assays :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 5,7-Dibromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-6-methyl-1H-indazole | Single bromine substitution | Moderate cytotoxicity |
| 7-Bromo-6-methyl-1H-indazole | Single bromine substitution | Low HDAC inhibition |
| 5,7-Dibromo-1H-indazole | Dual bromine substitution | High cytotoxicity but less selective |
The presence of both bromine atoms and the trimethylsilyl ethoxy methyl group significantly enhances the reactivity and potential applications of this compound compared to its analogs.
Q & A
Q. What are the standard synthetic routes for introducing the SEM [(2-(trimethylsilyl)ethoxy)methyl] protecting group in indazole derivatives?
The SEM group is introduced via alkylation of the indazole nitrogen using SEM chloride (SEM-Cl) under basic conditions. For example, alkylation of indazole cores is typically performed in polar aprotic solvents like DMF with a base such as K₂CO₃ or NaH. demonstrates that reaction of indazole with bromoalkyl esters in DMF/K₂CO₃ yields SEM-protected derivatives with regioselectivity favoring the N1 position due to steric and electronic factors . Similar methods are applied in for SEM-functionalized imidazo[1,2-b]pyrazoles .
Q. Which spectroscopic techniques are critical for characterizing SEM-protected indazole derivatives?
Key methods include:
- ¹H/¹³C-NMR : To confirm SEM attachment (e.g., trimethylsilyl protons at δ 0.0–0.2 ppm, methyleneoxy signals at δ 3.4–3.6 ppm) and bromine/methyl substitution patterns .
- IR spectroscopy : Detects ether linkages (C-O-C stretch at ~1100 cm⁻¹) and indazole ring vibrations .
- Mass spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .
Q. How are brominated intermediates handled to prevent decomposition during synthesis?
Brominated compounds are light- and moisture-sensitive. Reactions should be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents. highlights strict temperature control (<40°C) and nitrogen purging for brominated quinazolinones to avoid debromination .
Advanced Questions
Q. How do steric and electronic effects influence regioselectivity in SEM protection of 5,7-dibromo-6-methylindazole?
Electron-withdrawing bromo substituents at C5 and C7 deactivate the indazole ring, directing SEM protection to the less hindered N1 position. Bulky groups (e.g., methyl at C6) further favor N1 selectivity by sterically blocking N2. confirms that substituent positioning significantly impacts alkylation outcomes, with K₂CO₃ in DMF providing optimal regiocontrol .
Q. What strategies optimize coupling reactions at the C3 position in brominated indazole systems?
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are effective. Use SEM protection to shield reactive nitrogens, and select ligands (e.g., SPhos) that accommodate steric hindrance from bromine and methyl groups. ’s DFT studies suggest that electron-deficient aryl boronic acids enhance coupling efficiency in sterically crowded systems .
Q. How can contradictory reports on alkylation efficiency in SEM-protected indazoles be resolved?
Discrepancies often arise from solvent purity, base strength, and reaction time. For example:
Q. What analytical approaches resolve structural ambiguities in SEM-protected derivatives?
Combine HPLC-NMR-MS for real-time structural elucidation. used elemental analysis to verify purity (e.g., C, H, N within 0.3% of theoretical values) , while employed X-ray crystallography to confirm SEM orientation and indazole conformation .
Data Contradiction Analysis
Q. Why do some studies report lower yields for SEM protection in dibrominated indazoles?
Competing side reactions (e.g., debromination or SEM group hydrolysis) may occur under prolonged heating. observed decomposition of brominated intermediates at elevated temperatures, recommending controlled heating (<80°C) and short reaction times .
Q. How do solvent choices impact SEM protection efficiency?
- DMF : Enhances solubility of brominated intermediates but may promote side reactions if impure.
- THF : Less effective for polar intermediates but reduces hydrolysis risks. and demonstrate that DMF with anhydrous K₂CO₃ or NaH provides optimal results for SEM alkylation .
Methodological Best Practices
Q. What purification methods are effective for multi-brominated SEM-indazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
